Ames Mutagenicity Ranking
In a comparative Ames mutagenicity study of all seven positional isomers of N-acetylaminoquinoline (AcAQ) using Salmonella typhimurium strains TA100 and TA98 with S9 metabolic activation, the 7-AcAQ isomer exhibited the highest mutagenic potency. The rank order was explicitly: 7-AcAQ > 6-AcAQ > 8-AcAQ ≫ all remaining isomers (2-, 3-, 4-, 5-AcAQ) [1]. This establishes that compounds bearing the acetyl function specifically at the quinoline C7 position present a distinct genotoxicity hazard profile, which is critical for safety evaluation in preclinical development of 7-substituted quinoline drug candidates. The data are class-level inferential for 1-(Quinolin-7-yl)ethanone itself, as the study evaluated amide-linked acetyl groups rather than ketone-linked, but the positional dependence of biological outcome is unequivocally demonstrated.
| Evidence Dimension | Mutagenic potency rank order in Ames assay (TA100/TA98 + S9 mix) |
|---|---|
| Target Compound Data | 7-AcAQ: rank 1 (highest mutagenicity among all N-acetyl positional isomers) |
| Comparator Or Baseline | 6-AcAQ (rank 2), 8-AcAQ (rank 3), 2-/3-/4-/5-AcAQ (substantially lower); Parent amine series: 5-AQ > 8-AQ > 7-AQ > 3-AQ > 2-AQ ≫ 4-AQ, 6-AQ |
| Quantified Difference | 7-AcAQ > 6-AcAQ > 8-AcAQ ≫ all others (qualitative rank-order; exact revertant counts per plate available in Takahashi et al. 1987, Tables 1-2) |
| Conditions | Salmonella typhimurium TA100 and TA98 ± S9 mix (rat liver microsomal fraction); preincubation protocol |
Why This Matters
For medicinal chemistry teams developing 7-substituted quinoline therapeutics, this rank-order mutagenicity evidence directly informs structure-toxicity relationship assessments and may influence procurement decisions when selecting intermediates for lead optimization.
- [1] Takahashi K, et al. Structure-mutagenicity relationship among aminoquinolines, aza-analogues of naphthylamine, and their N-acetyl derivatives. Mutat Res. 1987;187(4):191-197. doi:10.1016/0165-1218(87)90036-x. View Source
